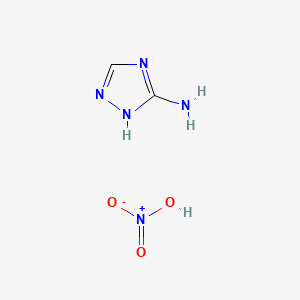

1H-1,4-Triazol-3-amine, mononitrate

Description

Overview of Triazole Heterocycles in Contemporary Chemical Research

Triazole heterocycles are a significant class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms. mdpi.comresearchgate.net They exist in two primary isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, which can also exhibit tautomerism. mdpi.comtaylorandfrancis.com These compounds are recognized for their broad-ranging applications across various scientific fields, including medicinal chemistry, materials science, and agriculture. mdpi.comwikipedia.orgfrontiersin.org The inherent properties of triazoles, such as their ability to form weak non-bonded interactions with biological targets, make them valuable pharmacophores in drug design. frontiersin.orgnih.govacs.org

The synthesis of triazole derivatives has been a subject of extensive research, with numerous methods developed to construct these heterocyclic systems. mdpi.com A particularly notable method is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, which is a form of "click chemistry" known for its efficiency and high yields. mdpi.comnih.gov This and other synthetic strategies, including metal-catalyzed and metal-free approaches, have enabled the creation of a diverse library of triazole-containing molecules. frontiersin.orgorganic-chemistry.orgorganic-chemistry.org

In medicinal chemistry, triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netfrontiersin.orgijpsjournal.comnih.gov Several commercially successful drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, contain a triazole core. nih.govijpsjournal.comnumberanalytics.com Beyond pharmaceuticals, triazoles are utilized in agriculture as fungicides and plant growth regulators. wikipedia.org They also find application in materials science, for instance, as components of polymers and photoactive chemicals. wikipedia.org

Addressing Isomerism: Research Focus on 1H-1,2,4-Triazol-3-amine and its Protonated/Nitrated Forms within the Scientific Literature

The study of isomerism is crucial in understanding the properties and reactivity of triazole compounds. 1,2,4-Triazole (B32235), a key scaffold, can exist in different tautomeric forms. wikipedia.orgwikipedia.org The specific compound of interest, 1H-1,2,4-Triazol-3-amine, also known as 3-amino-1,2,4-triazole (3-AT), is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an amino group. wikipedia.org The potential for substitution and the presence of multiple nitrogen atoms in the triazole ring allow for the formation of various isomers and derivatives. mdpi.com

Research has explored the protonation and nitration of 1H-1,2,4-triazol-3-amine to create new chemical entities with distinct properties. Protonation can occur at different nitrogen atoms within the triazole ring, leading to the formation of various cationic species. mdpi.com For instance, studies have investigated the protonation constants and the sites of protonation in derivatives of 1,2,4-triazole. mdpi.com

Nitration of the triazole ring introduces a nitro group, which can significantly influence the compound's characteristics. The synthesis of nitro-substituted triazoles, such as 3-nitro-1H-1,2,4-triazole, has been a focus of research. researchgate.netnih.gov The position of the nitro group can be determined through various analytical techniques, including NMR spectroscopy. nih.gov The introduction of both amino and nitro groups onto the triazole ring, as seen in compounds like 5-amino-3-nitro-1H-1,2,4-triazole, creates molecules with potential applications in energetic materials. nih.govresearchgate.net The interplay of these functional groups and their positions on the triazole ring are key areas of investigation in the scientific literature.

Historical Development and Current Trends in Aminotriazole Research

The history of triazole chemistry dates back to 1885 when the term "triazole" was first used to describe a five-membered ring with three nitrogen atoms. nih.gov The development of this field gained momentum with the discovery of the biological activities of azole derivatives in 1944, which spurred the invention of numerous triazole-based antifungal drugs. nih.gov One of the notable early aminotriazoles is 3-amino-1,2,4-triazole (amitrole), which was evaluated for its herbicidal properties. wikipedia.orgfao.org A significant event in its history was the "Great Cranberry Scare" of 1959 in the United States, when traces of amitrole (B94729) were found in a cranberry crop, leading to a market collapse for the fruit. wikipedia.org

Current research on aminotriazoles continues to be vibrant and multifaceted. A major trend is the synthesis of novel aminotriazole derivatives and their evaluation for a wide range of biological activities. researchgate.net Scientists are exploring the fusion of the aminotriazole core with other heterocyclic systems to create hybrid molecules with enhanced pharmacological profiles. nih.gov For example, research has focused on 4-amino-1,2,4-triazole-3-thiones and their conversion into various fused heterocyclic systems. researchgate.net

Another significant area of contemporary research is the investigation of aminotriazole derivatives as energetic materials. The introduction of nitro groups into the aminotriazole structure can lead to compounds with high nitrogen content and favorable energetic properties. nih.gov The synthesis and characterization of compounds like 5-amino-3-nitro-1,2,4-triazole (ANTA) are of particular interest in this field. researchgate.net Furthermore, there is ongoing research into the fundamental chemical properties of aminotriazoles, including their acid-base properties and reactivity, to better understand their behavior and potential applications. mdpi.com

Significance of the Amino and Nitrate (B79036) Functionalities in 1H-1,2,4-Triazol-3-amine Mononitrate Derivatives for Advanced Chemical Applications

The presence of both amino (-NH2) and nitrate (-ONO2) functionalities in derivatives of 1H-1,2,4-triazol-3-amine gives rise to a unique combination of properties that are significant for advanced chemical applications, particularly in the field of energetic materials.

The amino group plays a crucial role in several aspects. It can act as a site for further chemical modification, allowing for the synthesis of a wide array of derivatives. researchgate.net In the context of energetic materials, the amino group contributes to the nitrogen content of the molecule, which is a key factor in determining its energy output. nih.gov Furthermore, the amino group can participate in hydrogen bonding, influencing the crystal packing and stability of the compound. nih.govnih.gov

The synergy between the amino and nitrate groups in compounds like 5-amino-3-nitro-1,2,4-triazole results in molecules with both high energy content and enhanced stability. nih.govresearchgate.net Research in this area focuses on synthesizing and characterizing these materials to understand the relationship between their structure and energetic performance. nih.gov

Interactive Data Table: Properties of Selected Triazole Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics | Reference |

| 1,2,4-Triazole | 1,2,4-Triazole | C2H3N3 | 69.07 | Aromatic, amphoteric, forms coordination compounds. | wikipedia.org |

| 1H-1,2,4-Triazol-3-amine | 1H-1,2,4-Triazol-3-amine | C2H4N4 | 84.08 | Also known as amitrole, a heterocyclic organic compound. | wikipedia.org |

| 1-Ethyl-1H-1,2,4-triazol-3-amine | 1-ethyl-1H-1,2,4-triazol-3-amine | C4H8N4 | 112.13 | An ethyl-substituted derivative of 3-aminotriazole. | nist.gov |

| 3-Nitro-1,2,4-triazole (B13798) | 3-nitro-1H-1,2,4-triazole | C2H2N4O2 | 114.06 | A nitrated derivative of 1,2,4-triazole. | researchgate.net |

| 5-Amino-3-nitro-1,2,4-triazole | 5-Amino-3-nitro-1H-1,2,4-triazole | C2H3N5O2 | 129.08 | An energetic material with high nitrogen content. | nih.govresearchgate.net |

| 4-Amino-1H-1,2,4-triazol-1-ium nitrate | 4-amino-1H-1,2,4-triazol-1-ium nitrate | C2H5N4+·NO3− | 149.10 | A semi-organic compound with a non-centrosymmetric crystal structure. | nih.gov |

| 5-Amino-3-carboxy-1H-1,2,4-triazol-4-ium nitrate monohydrate | 5-amino-3-carboxy-1H-1,2,4-triazol-4-ium nitrate monohydrate | C3H5N4O2+·NO3−·H2O | 210.12 | Crystal structure features layers linked by hydrogen bonds. | nih.gov |

Properties

CAS No. |

13040-74-9 |

|---|---|

Molecular Formula |

C2H5N5O3 |

Molecular Weight |

147.09 g/mol |

IUPAC Name |

nitric acid;1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C2H4N4.HNO3/c3-2-4-1-5-6-2;2-1(3)4/h1H,(H3,3,4,5,6);(H,2,3,4) |

InChI Key |

KDUPCUMVUANIRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1h 1,2,4 Triazol 3 Amine and Its Mononitrate Derivatives

Established Synthetic Routes for the 1H-1,2,4-Triazol-3-amine Core Structure

The construction of the 1H-1,2,4-triazol-3-amine core can be achieved through various established methods, including cyclization reactions, multicomponent reactions, and catalytic approaches.

Cyclization reactions are a cornerstone in the synthesis of the 1,2,4-triazole (B32235) ring. A common and direct method involves the reaction of aminoguanidine (B1677879) with formic acid. In this process, heating aminoguanidine formate (B1220265) leads to the formation of 1H-1,2,4-triazol-3-amine. orgsyn.org Another established route utilizes the cyclization of hydrazinecarboximidamide derivatives with a formic acid equivalent. nih.gov This approach is versatile, allowing for the introduction of various substituents. nih.gov

The synthesis can also commence from thiourea (B124793) or hydrazinecarbothioamide derivatives, which serve as precursors to the key hydrazinecarboximidamide intermediate. nih.gov For instance, the reaction of nitrile imines with guanidine (B92328) derivatives under ambient conditions provides a regioselective pathway to functionalized 3-amino-1,2,4-triazoles. nih.gov Additionally, the reaction of N'-acyl-N-aroyl-N-arylhydrazides with cyanamide, promoted by hexafluorophosphoric acid, yields 1,5-disubstituted 3-amino-1H-1,2,4-triazoles. organic-chemistry.org

Visible light has also been employed to induce [3+2] cyclization reactions for the synthesis of 1,2,4-triazolines, which can be subsequently converted to 1,2,4-triazoles. rsc.org

Table 1: Selected Cyclization-Based Syntheses of 1,2,4-Triazole Derivatives

| Starting Materials | Reagents/Conditions | Product | Reference |

| Aminoguanidine, Formic Acid | Heating | 1H-1,2,4-Triazol-3-amine | orgsyn.org |

| Nitrile Imines, Guanidine Derivatives | Ambient Conditions | Functionalized 3-amino-1,2,4-triazoles | nih.gov |

| N'-acyl-N-aroyl-N-arylhydrazides, Cyanamide | Hexafluorophosphoric Acid | 1,5-disubstituted 3-amino-1H-1,2,4-triazoles | organic-chemistry.org |

| Aldehydes, Hydrazines | Visible Light | 1,2,4-Triazolines/1,2,4-Triazoles | rsc.org |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,4-triazoles in a single step. rsc.org These reactions are highly valued for their ability to generate structural diversity. nih.gov

A notable example is the base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, which yields hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org Another multicomponent process allows for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, or pyrimidines. acs.org Furthermore, a one-pot, three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines can produce structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines without the need for metals or oxidants. organic-chemistry.org

Table 2: Examples of Multicomponent Reactions for 1,2,4-Triazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| 1,3-diones, β-nitrostyrenes, aldehyde hydrazones | Base-promoted, metal-free | 1,2,4-Triazole hybrids | rsc.orgrsc.org |

| Anilines, aminopyridines, or pyrimidines | Not specified | 1-Aryl 1,2,4-triazoles | acs.org |

| Amidines, isothiocyanates, hydrazines | Metal- and oxidant-free | Fully substituted 1H-1,2,4-triazol-3-amines | organic-chemistry.org |

Modern synthetic strategies increasingly employ electrochemical and catalytic methods to promote the formation of 1,2,4-triazoles under mild and environmentally friendly conditions.

Electrochemical synthesis provides a reagent-free approach for intramolecular dehydrogenative C–N cross-coupling, leading to the formation of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles. rsc.orgresearchgate.net This method is atom- and step-economical and can be performed on a gram scale. rsc.org Another electrochemical method involves the reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org Electro-oxidative cyclization of hydrazones with benzylamines or benzamides also yields 1,2,4-triazoles. nih.gov

Catalytic systems are also widely used. Copper-catalyzed reactions, for instance, can facilitate the synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride. isres.org A copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines has also been developed. organic-chemistry.org Iron(III) chloride has been used as a catalyst in the synthesis of 3-amino-1H-1,2,4-triazoles. researchgate.net Furthermore, ceric ammonium nitrate (B79036) can catalyze the oxidative cyclization of amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Table 3: Catalytic and Electrochemical Syntheses of 1,2,4-Triazoles

| Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Electrochemical | (Hetero)aromatic aldehydes, 2-hydrazinopyridines | Electrolysis | 1,2,4-Triazolo[4,3-a]pyridines | rsc.org |

| Electrochemical | Aryl hydrazines, paraformaldehyde, NH4OAc, alcohols | Electrolysis, in situ generated I2 and NH3 | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |

| Catalytic | Nitriles, hydroxylamine hydrochloride | Cu(OAc)2 | 1,2,4-Triazole derivatives | isres.org |

| Catalytic | Amidrazones, aldehydes | Ceric ammonium nitrate | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Derivatization Strategies for Amine-Substituted 1,2,4-Triazoles

The 3-amino-1,2,4-triazole scaffold serves as a versatile building block for further chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse properties. researchgate.net

The exocyclic amino group of 1H-1,2,4-triazol-3-amine is a common site for functionalization. One of the most frequent reactions is the formation of Schiff bases through condensation with various aldehydes. researchgate.net For example, reacting 3-amino-1,2,4-triazole with benzaldehyde (B42025) or substituted benzaldehydes in the presence of an acid catalyst yields the corresponding Schiff base derivatives. researchgate.net This reaction can sometimes require conditions that facilitate the removal of water, such as the use of a Dean-Stark apparatus or a dehydrating agent like anhydrous magnesium sulfate. researchgate.net

The amino group can also undergo acylation reactions. For instance, N-acyl derivatives can be synthesized by reacting a Schiff base derived from 3-amino-1,2,4-triazole with an acyl chloride. chemmethod.com These acylated products can then be further modified, for example, by reaction with thiourea to introduce a thiourea moiety. chemmethod.com

Besides functionalizing the amino group, modifications can also be made to the triazole ring itself. The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can participate in various reactions. researchgate.net For example, amidoalkylation of 3-amino-1,2,4-triazole can occur selectively at the endocyclic N-1 nitrogen atom. researchgate.net

The synthesis of fused bicyclic nih.govrsc.orgacs.org-triazoles can be achieved through a modular three-step procedure starting from amino acids and acyl hydrazides. acs.org This method allows for the formation of 5-, 6-, and 7-membered rings fused to the triazole core. acs.org

Furthermore, the introduction of substituents at various positions of the triazole ring is a key strategy for creating diverse chemical libraries. For instance, the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of acylthiocarbohydrazides. nih.gov These thiones can then be further functionalized. One-pot multicomponent reactions can also be employed to introduce multiple substituents onto the triazole scaffold simultaneously. nih.gov

Synthesis of 1H-1,2,4-Triazol-3-amine Mononitrate Derivatives through Acid-Base Chemistry

The formation of 1H-1,2,4-triazol-3-amine mononitrate is a direct application of acid-base chemistry. The parent compound, 1H-1,2,4-triazol-3-amine, also known as 3-amino-1,2,4-triazole, acts as a base due to the presence of lone pairs of electrons on its nitrogen atoms. When reacted with a strong acid like nitric acid (HNO₃), a neutralization reaction occurs, leading to the formation of the corresponding nitrate salt. This method is a common and straightforward pathway to produce ionic derivatives of heterocyclic amines. The synthesis of the precursor, 3-amino-1,2,4-triazole, can be achieved by reacting aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization. orgsyn.org

The 1H-1,2,4-triazol-3-amine molecule possesses several potential sites for protonation: the exocyclic amino group and the nitrogen atoms within the triazole ring. Research on the acid-base properties of similar 1,2,4-triazole derivatives indicates that protonation primarily occurs on the heterocyclic ring. mdpi.com

In the presence of nitric acid, a proton (H⁺) is transferred from the acid to one of the nitrogen atoms of the triazole ring. This process results in the formation of a positively charged triazolium cation. The specific nitrogen atom that gets protonated is determined by its basicity and steric accessibility. Spectroscopic studies, such as pH-dependent UV and NMR titrations, have been used to identify protonation sites in related structures. For instance, a significant change in the UV absorption spectrum at different pH values can be correlated to the deprotonation of the triazole ring, confirming its role in the acid-base equilibrium. mdpi.com The resulting triazolium cation and the nitrate anion (NO₃⁻) from the dissociated nitric acid are then held together by electrostatic forces, forming the stable 1H-1,2,4-triazol-3-amine mononitrate salt.

Achieving high yield and purity in the synthesis of nitrate salts like 1H-1,2,4-triazol-3-amine mononitrate requires careful control over several reaction parameters. The goal is to ensure complete reaction while minimizing the formation of impurities and facilitating easy isolation of the final product. Key parameters for optimization include solvent selection, temperature control, and reactant stoichiometry.

The choice of solvent is critical. An ideal solvent would dissolve the 1H-1,2,4-triazol-3-amine starting material but have limited solubility for the resulting nitrate salt, promoting its precipitation. Ethanol (B145695) or a mixture of ethanol and water is often suitable for this purpose. orgsyn.org Temperature must be managed to control the exothermic nature of the acid-base neutralization. Typically, the acid is added slowly to a cooled solution of the amine to prevent overheating and potential side reactions. After the initial addition, the reaction may be allowed to proceed at room temperature to ensure completion. Finally, precise control of stoichiometry, usually a 1:1 molar ratio of the amine to nitric acid, is essential for maximizing conversion and simplifying purification by avoiding the need to remove excess unreacted starting materials. The solid salt product can then be isolated via filtration, washed with a cold solvent to remove residual acid and other soluble impurities, and dried.

Table 1: Key Parameters for Optimizing Nitrate Salt Synthesis

| Parameter | Objective | Typical Conditions | Rationale |

| Solvent | Dissolve reactant, precipitate product | Ethanol, Ethanol/Water | Facilitates reaction and allows for easy product isolation by filtration. orgsyn.org |

| Temperature | Control exothermic reaction | 0-5°C for addition, then ambient | Prevents side reactions and ensures safe handling of the neutralization heat. |

| Stoichiometry | Maximize conversion, minimize waste | 1:1 molar ratio (Amine:Acid) | Ensures the starting material is fully converted without excess reagents complicating purification. |

| Isolation | Obtain pure solid product | Filtration and washing | A straightforward method to collect the precipitated salt and wash away soluble impurities. |

Green Chemistry Principles in Aminotriazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like aminotriazoles to reduce environmental impact. rsc.org This involves a shift from traditional synthetic methods that often use hazardous materials and generate significant waste towards more sustainable and efficient processes. rsc.orgbohrium.com The core goals include preventing waste, improving energy efficiency, and using safer chemicals and solvents. nih.gov

Several green strategies have been successfully employed in the synthesis of triazole derivatives. These include the use of alternative energy sources such as microwave irradiation and mechanochemistry (ball milling), which can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are another key green approach, as they reduce the number of synthetic steps and improve atom economy. rasayanjournal.co.in Furthermore, there is a strong emphasis on replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. rasayanjournal.co.in The use of reusable catalysts is also a cornerstone of green triazole synthesis, as it minimizes the waste associated with stoichiometric reagents. bohrium.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Triazoles

| Feature | Conventional Synthesis | Green Synthesis | Green Chemistry Principle |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasonication, Mechanochemistry | Energy Efficiency nih.govrasayanjournal.co.in |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Ionic Liquids, Solvent-free | Use of Safer Solvents & Auxiliaries rasayanjournal.co.in |

| Reaction Time | Often several hours to days | Minutes to a few hours | Energy Efficiency, Catalysis rasayanjournal.co.in |

| Waste | Higher E-factor (more waste) | Lower E-factor (less waste) | Waste Prevention nih.gov |

| Process | Multi-step procedures | One-pot or multicomponent reactions | Atom Economy, Reduce Derivatives rasayanjournal.co.in |

Advanced Spectroscopic and Structural Characterization of 1h 1,2,4 Triazol 3 Amine Mononitrate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of 1,2,4-triazole (B32235) systems in solution. nih.govresearchgate.net It provides invaluable insights into the electronic environment of individual atoms and the dynamic processes such as tautomerism.

¹H NMR and ¹³C NMR Spectral Analysis of Triazole Systems

The ¹H and ¹³C NMR spectra of 1,2,4-triazole derivatives provide a wealth of information for structural confirmation. diva-portal.org In Schiff bases derived from 3-amino-1,2,4-triazole, the azomethine proton (–N=CH–) typically appears as a sharp singlet in the range of δ 9.35–8.90 ppm in DMSO-d6. nih.gov The precise chemical shift of this proton is sensitive to the nature of substituents on the aromatic ring. nih.gov

The ¹³C NMR spectra offer complementary data for structural assignment. For instance, in a series of novel fused 1,2,4-triazole heterocycles, characteristic differences in both ¹H and ¹³C chemical shifts, as well as one-bond ¹³C-¹H coupling constants of the triazole protons, were observed between isomeric pairs, allowing for their unambiguous identification. diva-portal.org The chemical shifts of the triazole ring carbons are particularly informative. For example, in some 3-amino-1,2,4-triazole derivatives, the C-3 and C-5 carbons of the triazole ring resonate at distinct chemical shifts, which can be influenced by the substituents and the tautomeric form present. urfu.ru

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Derivatives in DMSO-d6

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-((Z)-styrylsulfonylmethyl)-1H-1,2,4-triazol-5-amine | 12.67 (NH), 7.17-7.79 (Ar-H, HA), 6.93 (HB), 5.39 (NH2), 4.45 (CH2) | 160.7 (C-5), 156.9 (C-3), 149.8, 142.7, 131.4, 125.2 (aromatic), 135.5 (C-HA), 126.1 (C-HB), 59.6 (CH2) |

| 3-methyl-1H-1,2,4-triazole-5-amine acetate (B1210297) | 10.31 (NH), 8.13 (NH2), 7.31, 7.88 (Ph-H) | 171.5 (C-NH2), 160.1 (C-Ph), 139.4, 129.7, 129.3, 127.7 (Ph) |

| Schiff base of 3-amino-1,2,4-triazole | 9.35-8.90 (azomethine H) | Not specified |

Investigation of Annular Prototropic Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring system can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. researchgate.netijsr.net This phenomenon, known as annular prototropic tautomerism, is crucial as the predominant tautomer can dictate the compound's chemical reactivity and biological activity. nih.govresearchgate.net NMR spectroscopy is a primary technique for studying these tautomeric equilibria in solution. nih.govpsu.edu

For 3-amino-1,2,4-triazole, three potential tautomers can exist: the 3-amino-1H-, 3-amino-2H-, and 3-amino-4H-1,2,4-triazole forms. ijsr.net Theoretical and physical studies suggest the order of stability to be 1H > 2H > 4H. ijsr.net Low-temperature NMR studies have been successfully employed to "freeze out" the individual tautomers of 1,2,4-triazole itself, allowing for the observation of distinct signals for each form. psu.edu The relative populations of these tautomers can be significantly influenced by factors such as solvent polarity, temperature, and concentration. psu.edu

In a study of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR spectroscopy was used to analyze the tautomeric equilibria. nih.gov It was found that the 5-amino-1H-1,2,4-triazole tautomer was the predominant form in solution. nih.gov This preference is influenced by the electronic properties of substituents on the triazole ring. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. In the context of 1H-1,2,4-triazol-3-amine mononitrate and its derivatives, IR spectra can confirm the presence of key functional groups and offer insights into intermolecular interactions.

The IR spectra of 1,2,4-triazole derivatives typically show characteristic absorption bands. For example, the N-H stretching vibrations of the triazole ring and the amino group are observed in the region of 3100-3400 cm⁻¹. ufv.brresearchgate.net Specifically, in 3-methyl-1H-1,2,4-triazole-5-amine, the asymmetric and symmetric stretching vibrations of the NH₂ group appear at 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br The C=N stretching vibrations of the triazole ring are typically found in the 1600-1700 cm⁻¹ range. ufv.br The presence of a nitrate (B79036) anion would be indicated by strong absorption bands, typically around 1380 cm⁻¹ (asymmetric stretching) and 830 cm⁻¹ (out-of-plane bending).

The formation of hydrogen bonds can lead to shifts in the positions and changes in the shapes of the corresponding vibrational bands. For instance, in complexes of 3-amino-1,2,4-triazole with dinitrogen, the formation of N-H···N hydrogen bonds was confirmed by the analysis of the IR spectra in low-temperature matrices. nih.gov

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for 1,2,4-Triazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H (ring) | Stretching | ~3126 | researchgate.net |

| C-H (aromatic) | Stretching | 3097, 3032 | researchgate.net |

| NH₂ | Asymmetric Stretching | ~3361 | ufv.br |

| NH₂ | Symmetric Stretching | ~3274 | ufv.br |

| C=N (ring) | Stretching | 1668-1682 | ufv.br |

| -N=N- | Stretching | ~1543 | researchgate.net |

| C=C (aromatic) | Stretching | 1483, 1529 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the elucidation of intermolecular interactions that define the crystal lattice.

For 1,2,4-triazole derivatives, X-ray crystallography has been instrumental in confirming tautomeric forms in the solid state and understanding the intricate network of hydrogen bonds. nih.govrsc.org For instance, crystallographic studies of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have shown that they crystallize as the 5-amino tautomer, with the annular hydrogen atom located on the nitrogen atom adjacent to the amino group. nih.gov

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal structures of 1,2,4-triazole derivatives are often characterized by extensive hydrogen bonding networks. nih.govnih.gov These interactions play a crucial role in stabilizing the crystal packing. In the case of 3-nitro-1H-1,2,4-triazole, molecules are linked via intermolecular N-H···N and C-H···O hydrogen bonds, forming a supramolecular chain. nih.gov

The presence of a nitrate counter-ion in 1H-1,2,4-triazol-3-amine mononitrate would introduce additional possibilities for hydrogen bonding, with the oxygen atoms of the nitrate acting as hydrogen bond acceptors for the N-H protons of the triazole ring and the amino group. This extensive hydrogen bonding contributes to the stability of the crystal lattice. nih.gov

Analysis of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species in a stoichiometric ratio, are important phenomena in materials science and pharmaceuticals.

Co-crystallization studies involving 1,2,4-triazole derivatives have been reported. For example, an unintentional synthesis resulted in a co-crystal of 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole) with triethylammonium (B8662869) nitrate. nih.gov This co-crystal exhibited an extensive hydrogen-bonding network connecting the different components of the structure. nih.gov The study of co-crystals of 1H-1,2,4-triazol-3-amine mononitrate with other molecules could lead to new materials with tailored properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of 1H-1,2,4-triazol-3-amine derivatives. This analysis provides crucial information for confirming molecular formulas and understanding the stability of different parts of the molecule under ionization. rsc.org

Electron ionization mass spectrometry (EI-MS) of 1-alkyl-1H-1,2,4-triazol-3-amine derivatives reveals characteristic fragmentation patterns. For instance, 1-ethyl-1H-1,2,4-triazol-3-amine, with a molecular weight of 112.1331 g/mol , and 1-propyl-1H-1,2,4-triazol-3-amine, with a molecular weight of 126.1597 g/mol , exhibit distinct fragmentation behaviors. nist.govnist.govnist.gov The fragmentation of azoles under electron impact can lead to the formation of various ions, providing insights into the molecule's structure. nist.gov The appearance energy, which is the minimum energy required to produce an ion from a molecule, has been determined for some fragments, such as the C2H4N4+ ion from 1-ethyl-1H-1,2,4-triazol-3-amine. nist.gov

High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which are instrumental in confirming the elemental composition and molecular formula of these compounds. For energetic derivatives, such as those of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, mass spectrometry is a key component of a comprehensive characterization that also includes vibrational spectroscopy and multinuclear NMR. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can be complex, sometimes involving rearrangements of the molecular structure in the gas phase. nih.gov

Table 1: Mass Spectrometry Data for Selected 1H-1,2,4-Triazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Observations |

| 1-Ethyl-1H-1,2,4-triazol-3-amine nist.govnist.gov | C₄H₈N₄ | 112.1331 | Formation of C₂H₄N₄⁺ ion. |

| 1-Propyl-1H-1,2,4-triazol-3-amine nist.gov | C₅H₁₀N₄ | 126.1597 | Characteristic fragmentation pattern under electron ionization. |

| 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole Derivatives rsc.org | Varies | Varies | Used alongside other spectroscopic methods for full characterization. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to examine the properties of 1H-1,2,4-triazol-3-amine mononitrate and its derivatives at the atomic level. These theoretical approaches complement experimental data and offer predictive insights into the behavior of these molecules.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and spectroscopic properties of triazole derivatives. zsmu.edu.ua DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies (IR spectra), and chemical shift values (NMR spectra). researchgate.net

These calculations are valuable for understanding the electronic properties of molecules, such as the distribution of electron density and the molecular electrostatic potential (MEP). researchgate.netjmess.org The MEP map is particularly useful for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. jmess.org For instance, in a study of [Cu(3-Amino-1,2,4-triazole)3SO4], DFT calculations revealed that the regions with the most negative electrostatic potential were located over the oxygen atoms. jmess.org

Furthermore, DFT can be used to simulate UV-Vis spectra, helping to understand the electronic transitions within the molecule. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations that describe the electron-donating and electron-accepting capabilities of a molecule, respectively. jmess.org The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity. jmess.org

Table 2: Selected DFT Calculation Parameters for Triazole Derivatives

| Parameter | Description | Application |

| Molecular Geometry Optimization researchgate.net | Finding the lowest energy structure of the molecule. | Predicts bond lengths and angles. |

| Vibrational Frequencies researchgate.net | Calculation of the frequencies of molecular vibrations. | Simulates IR spectra for comparison with experimental data. |

| Molecular Electrostatic Potential (MEP) researchgate.netjmess.org | Maps the electrostatic potential onto the electron density surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Energies jmess.org | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electron-donating/accepting ability and chemical reactivity. |

For triazole derivatives designed as energetic materials, quantum chemical calculations are essential for predicting their performance and safety characteristics. Methods like CBS-4M are employed to calculate highly accurate enthalpies of formation. rsc.org These values are crucial for determining other energetic parameters, such as detonation velocity and detonation pressure, often using specialized software like EXPLO5. rsc.orgrsc.org

Theoretical studies can also evaluate thermodynamic parameters, which can confirm the feasibility of a reaction at different temperatures. zsmu.edu.ua The calculation of parameters such as electronegativity, chemical potential, and global hardness provides further insight into the reactivity and stability of these compounds. jmess.org

Table 3: Calculated Energetic and Reactivity Parameters for a Triazole Complex

| Parameter | Definition | Calculated Value for [Cu(3-Amino-1,2,4-triazole)3SO4] (kJ/mol) jmess.org |

| Ionization Potential (I) | -EHOMO | 559.389 |

| Electron Affinity (A) | -ELUMO | 49.333 |

| Electronegativity (χ) | (I + A) / 2 | 304.361 |

| Global Hardness (η) | (I - A) / 2 | 255.028 |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, 3D-QSAR methods like the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) have been employed to investigate their potential as anticancer agents. nih.govnih.gov

These studies generate models that can predict the biological activity of new, unsynthesized compounds. The models often reveal the importance of steric and electrostatic fields at specific points in the molecule for its activity. nih.govnih.gov For example, a 3D-QSAR model for substituted 1,2,4-triazole derivatives showed a strong correlation between the descriptors and anticancer activity, with specific steric and electrostatic data points being significant contributors. nih.govnih.gov Such insights are invaluable for the rational design of more potent and selective therapeutic agents. nih.govnih.gov

It has been noted that substitutions at the 3, 4, and 5 positions of the triazole ring can be varied, but modifications to the group attached to the nitrogen at the 4th position often lead to the most significant changes in physicochemical properties and biological profile. nih.gov

Reactivity and Reaction Mechanisms of 1h 1,2,4 Triazol 3 Amine and Its Mononitrate Derivatives

Acid-Base Properties and Protonation Equilibria of Aminotriazoles

1H-1,2,4-Triazol-3-amine, also known as 3-amino-1,2,4-triazole (3-ATA), exhibits amphoteric properties, meaning it can act as both an acid and a base. wikipedia.org This is due to the presence of the amino group and the nitrogen atoms within the triazole ring, which can accept or donate protons. The protonation equilibria of aminotriazoles are crucial for understanding their reactivity and biological activity.

The pKa values of 1,2,4-triazole (B32235) are 2.45 for the protonated form (1,2,4-triazolium) and 10.26 for the neutral molecule. wikipedia.org For 3-amino-1,2,4-triazole, a reported pKa value is 4.20. mdpi.com The protonation of 3-amino-1,2,4-triazole has been studied using potentiometric methods, revealing the formation of different protonated species depending on the pH of the solution. nih.gov In acidic conditions, the triazole ring is protonated. mdpi.com Spectroscopic studies, such as UV-Vis and NMR titrations, have been employed to determine the pK values and further elucidate the protonation sites. mdpi.com For instance, in a study of a derivative of 3-amino-1,2,4-triazole, a bathochromic shift in the UV spectrum from 215 nm to 230 nm was attributed to the deprotonation of the triazole ring. mdpi.com

The acid-base properties of these compounds can be influenced by substituents on the triazole ring. For example, the introduction of a bisphosphonic acid moiety to 3-amino-1,2,4-triazole results in a molecule with multiple dissociable protons, with pK values ranging from approximately 1 to 11. mdpi.com The pKa value of the triazole functional group in this derivative was found to be significantly lower than that of unsubstituted 1,2,4-triazole. mdpi.com

Table 1: Protonation Constants of 3-Amino-1,2,4-triazole and a Derivative

| Compound | Method | pKa | Reference |

| 3-Amino-1,2,4-triazole | 4.20 | mdpi.com | |

| 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid | Potentiometry | 4.22 | mdpi.com |

| 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid | Spectrophotometry | 4.16 | mdpi.com |

Nucleophilic and Electrophilic Reactivity of the Triazole Ring and Amino Group

The reactivity of 1H-1,2,4-triazol-3-amine is characterized by the nucleophilic nature of both the exocyclic amino group and the nitrogen atoms of the triazole ring, as well as the potential for electrophilic substitution on the ring.

Nucleophilic Reactivity: The presence of lone pairs of electrons on the nitrogen atoms makes the triazole ring and the amino group nucleophilic centers. youtube.com Computational and experimental studies have shown that the global nucleophilicity of 3-amino-1H-1,2,4-triazoles is higher than that of their 5-amino counterparts. acs.orgnih.gov The N-4 atom of the triazole ring is often a primary site for electrophilic attack. acs.orgnih.gov However, the N-2 atom and the exocyclic amino group can also act as nucleophiles, leading to a mixture of products in reactions with electrophiles like alkyl halides. acs.orgnih.gov The hardness or softness of the electrophile can influence the site of attack; harder electrophiles tend to react at the N-4 position, while softer electrophiles may favor the N-2 atom or the amino group. acs.orgnih.gov The amino group of 3-amino-1,2,4-triazole can react with various electrophiles, such as enaminonitriles and enaminones, to form fused heterocyclic systems like triazolopyrimidines. researchgate.net

Electrophilic Reactivity: While the triazole ring is generally considered electron-rich, electrophilic substitution reactions can occur, although they are less common than nucleophilic reactions. The reactivity towards electrophiles is influenced by the substitution pattern on the ring.

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,4-triazole ring system can participate in cycloaddition reactions, acting as a dienophile or a 1,3-dipole, depending on the specific derivative and reaction conditions. acgpubs.orgorganic-chemistry.org These reactions are valuable for the synthesis of more complex heterocyclic systems. acgpubs.org

One of the most well-known types of cycloaddition reactions involving triazoles is the [3+2] cycloaddition. organic-chemistry.orgresearchgate.net For example, nitrile imines, generated in situ from hydrazonoyl chlorides, can undergo a [3+2] cycloaddition with various dipolarophiles to form 1,2,4-triazole derivatives. researchgate.net Similarly, the reaction of nitrile ylides with diazonium salts provides a route to 1,2,4-triazoles. researchgate.net Copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has also been reported for the synthesis of 1,2,4-triazolo derivatives. researchgate.net

While less common for the 1,2,4-triazole system itself, derivatives such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are highly reactive dienophiles in Diels-Alder reactions. acgpubs.org These reactions provide a powerful tool for the construction of fused heterocyclic systems. acgpubs.org

Oxidation and Reduction Pathways of Triazole Derivatives

The oxidation and reduction of 1,2,4-triazole derivatives can lead to a variety of products, depending on the oxidizing or reducing agent and the substitution pattern of the triazole ring.

Oxidation: The oxidation of 1,2,4-triazoline-3-thiones is a common method for the synthesis of 1,2,4-triazole-3-sulfonic acids. rsc.org Oxidizing agents like chlorine or bromine can convert the thione group into a sulfonyl halide, which can then be further transformed. rsc.org However, in some cases, oxidative cleavage of the carbon-sulfur bond can occur. rsc.org The oxidation of substituted semicarbazides can also lead to the formation of 1,2,4-triazole derivatives. osi.lv Furthermore, copper-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides can yield 4,5-disubstituted 1,2,4-triazole-3-thiones, which upon prolonged reaction time can be converted to 4,5-disubstituted 1,2,4-triazoles via desulfurization. acs.org

Reduction: The reduction of nitrotriazole derivatives is a key area of study, particularly in the context of their use as radiosensitizers. rsc.org The initial step in the biological activity of these compounds can be their reduction. rsc.org Studies on the electron attachment to 3-nitro-1,2,4-triazole (B13798) have shown that the primary dissociation channel is the cleavage of a hydrogen radical. rsc.org

Decomposition Mechanisms of Aminotriazole Mononitrate Derivatives

The thermal decomposition of aminotriazole nitrates is a complex process that has been investigated using various analytical techniques. The initial step in the decomposition of 1H-4-amino-1,2,4-triazolium nitrate (B79036) is believed to be a proton transfer from the N1 position of the triazole ring to the nitrate anion, forming a neutral pair of nitric acid and aminotriazole. psu.eduresearchgate.net

Subsequent reactions involve the decomposition of this neutral pair and their interactions. psu.eduresearchgate.net Thermoanalytical studies of 3-amino-1,2,4-triazole have shown that its decomposition occurs in at least two stages. researchgate.net The first stage involves a first-order reaction mechanism. researchgate.net The triazole ring itself is known to be thermally unstable above 300°C. researchgate.net

Theoretical studies on the thermal decomposition of 1H-1,2,4-triazole derivatives suggest that proton transfer is a primary dissociation pathway. researchgate.net For nitro-substituted triazoles, additional dissociation channels related to the nitro group become competitive. researchgate.net The decomposition of nitrate esters, in general, can produce species like nitric oxide, water, carbon monoxide, oxygen, and formaldehyde. nih.gov The thermal decomposition of ammonium (B1175870) nitrate-based composites, which can be analogous to aminotriazole nitrates, involves the initial dissociation into ammonia (B1221849) and nitric acid. psu.edu

Applications and Advanced Materials Derived from 1h 1,2,4 Triazol 3 Amine Mononitrate Derivatives

Coordination Chemistry and Metal Complexes

The 1,2,4-triazole (B32235) moiety is an exceptional ligand in coordination chemistry due to its multiple nitrogen donor sites. This allows for the formation of a diverse range of coordination complexes, from discrete polynuclear compounds to extended multidimensional frameworks.

Role as Ligand in Transition Metal Complexes and Polynuclear Compounds

Derivatives of 1H-1,2,4-triazol-3-amine are widely utilized as ligands for constructing transition metal complexes. The triazole ring typically coordinates with metal ions through its N1 and N2 atoms, acting as a bridge between metal centers. mdpi.comscirp.org This N1-N2 bridging is a key factor in the formation of stable, polynuclear compounds, including dinuclear, trinuclear, and larger cluster systems. mdpi.comnih.gov For instance, research has shown the synthesis of linear trinuclear complexes with Mn(II), Co(II), Ni(II), and Cu(II) ions, where the metal centers are connected by triple N1,N2-triazole bridges. mdpi.com

The functional groups attached to the triazole ring, such as the amino group in 3-amino-1,2,4-triazole derivatives, can influence the resulting complex's structure and properties. These ligands can form complexes with various dimensionalities, from simple mononuclear units to complex 3D supramolecular architectures held together by hydrogen bonds. mdpi.com The coordination geometry around the metal center is often octahedral, though distorted geometries can arise depending on the specific ligand and metal ion. nih.govmdpi.com The ability to form these varied and stable structures makes triazole derivatives, including those of 3-amino-1,2,4-triazole, fundamental components in designing novel polynuclear compounds with tailored properties. mdpi.comscirp.org

Table 1: Examples of Transition Metal Complexes with 1,2,4-Triazole Derivatives

| Complex Type | Metal Ions | Bridging Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Trinuclear Polyanion | Mn(II), Co(II), Ni(II), Cu(II) | Triple μ-triazole bridges | Linear array of octahedral metal ions | mdpi.com |

| Dinuclear Complex | Co(II) | Doubly bridged by N2 units | N6 coordination spheres, strongly distorted from octahedral | nih.gov |

| Mononuclear Complex | Zn(II), Mn(II) | N/A (discrete units) | Extended into 3D supramolecular architectures via H-bonds | mdpi.com |

| Dinuclear Complex | Fe(III) | μ2-bridging OH− anion and triazole ligands | Distorted octahedral coordination geometry | mdpi.com |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Utilizing Triazole Linkers

Triazole derivatives are excellent building blocks, or linkers, for the synthesis of Metal-Organic Frameworks (MOFs). alfa-chemistry.com Their ability to form strong bonds with metal ions allows for the construction of porous, crystalline materials with tunable properties. alfa-chemistry.comnih.gov The synthesis of these MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the triazole linker are heated in a solvent. rsc.orgacs.org For example, mixing 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with a zinc salt under solvothermal conditions can produce new mixed-ligand MOFs. acs.org

A versatile method for creating functionalized MOFs is through post-synthetic ligand exchange (PSE). nih.gov This technique allows for the introduction of triazole and tetrazole-containing ligands into a pre-existing MOF structure, such as a Zr-based framework, enabling the creation of materials with new chemical properties without altering the underlying topology. nih.gov The resulting triazole-based MOFs exhibit high thermal stability and porosity, making them suitable for applications in gas storage, catalysis, and sensing. alfa-chemistry.com Characterization of these materials is typically performed using single-crystal and powder X-ray diffraction, along with thermoanalytical methods. acs.org

Table 2: Synthesis Methods for Triazole-Based MOFs

| Synthesis Method | Description | Example Linker/MOF | Reference |

|---|---|---|---|

| Solvothermal/Hydrothermal | Reactants are heated in a solvent in a sealed vessel. | MOFs from 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole and Zn(NO₃)₂. | acs.org |

| Post-Synthetic Ligand Exchange (PSE) | Target ligands are introduced into a pre-made MOF structure. | Functionalizing Zr-based MOFs (UiO-66) with triazole ligands. | nih.gov |

| Solution/Diffusion Reactions | Crystals are grown from solution or by slow diffusion of reactants. | Polymeric 1D chains and 2D layers from 3-amino-1H-1,2,4-triazole-5-carboxylic acid. | mdpi.com |

Investigation of Magnetic and Optical Properties in Triazole-Based Coordination Polymers

The N1,N2-bridging capability of 1,2,4-triazoles provides a short and conjugated pathway that can effectively propagate magnetic interactions between metal centers. mdpi.com This has led to extensive research into the magnetic properties of triazole-based coordination polymers. In many trinuclear and polynuclear complexes containing transition metals like Mn(II), Ni(II), and Cu(II), dominant intramolecular antiferromagnetic interactions are observed. mdpi.comnih.gov For example, studies on linear trimer complexes revealed weak antiferromagnetic coupling for Mn(II) (J = -0.4 K) and stronger coupling for Ni(II) (J = -7.5 K) and Cu(II) (J = -45 K). mdpi.com

In addition to magnetic properties, some triazole-based coordination polymers exhibit interesting optical behaviors, such as luminescence. alfa-chemistry.com Lanthanide-based MOFs synthesized with triazole and carboxylic acid linkers have shown luminescent properties arising from the coordination of the ligands with the lanthanide ions. alfa-chemistry.com Similarly, coordination polymers based on zinc and cadmium with a flexible bis-triazole ligand have been studied for their fluorescent properties. rsc.org These dual magnetic and optical functionalities open possibilities for creating multifunctional materials.

Energetic Materials Research and Development

The high nitrogen content and positive heats of formation inherent to the triazole ring make its derivatives, including 1H-1,2,4-triazol-3-amine mononitrate, highly attractive for the development of advanced energetic materials.

Exploration of Nitrogen-Rich Derivatives for High-Energy Density Materials

A primary strategy in modern energetic materials research is the synthesis of nitrogen-rich compounds, which release a large amount of energy upon decomposition by forming the highly stable dinitrogen (N₂) molecule. The 1,2,4-triazole ring is a valuable scaffold for creating such high-energy density materials (HEDMs). nih.govrsc.org Researchers have developed numerous energetic compounds by incorporating energetic functional groups like nitro (-NO₂), amino (-NH₂), and azido (B1232118) (-N₃) onto triazole-based structures. rsc.orguni-muenchen.de

For example, combining 1,2,4-triazole and 1,2,3-triazole rings has produced a family of energetic salts with high thermal stabilities and excellent detonation performance. rsc.org Another approach involves creating fused-ring systems, such as triazolo-triazines, which benefit from a planar structure and high nitrogen content. nih.gov The introduction of an amino group is often used to enhance molecular stability and reduce sensitivity through the formation of hydrogen bonds, a strategy seen in insensitive explosives like TATB. nih.govrsc.org These efforts have led to the synthesis of novel materials with energy content and stability profiles superior to traditional explosives. rsc.org

Assessment of Detonation Performance and Thermal Stability Characteristics

The performance of an energetic material is primarily judged by its detonation properties (velocity and pressure) and its thermal stability. Derivatives of 3-amino-1,2,4-triazole have been extensively studied in this regard. 4-Amino-1,2,4-triazolium nitrate (B79036) (4-ATN), an isomer of the title compound, has been investigated as a potential replacement for TNT in melt-cast explosives, demonstrating higher detonation performance and thermal stability. researchgate.net

Theoretical and experimental studies have quantified the performance of various triazole-based energetic compounds. For instance, some tris(triazolo)benzene derivatives are predicted to have detonation velocities exceeding 9.9 km/s and detonation pressures over 48 GPa, surpassing the performance of HMX. researchgate.net Fused triazole-triazine compounds also show good detonation properties and high thermal stability, with decomposition temperatures often exceeding 280-300 °C. rsc.orgnih.gov The combination of high performance and good thermal stability makes these materials promising candidates for applications requiring heat-resistant explosives. nih.gov

Table 3: Performance Characteristics of Selected Triazole-Based Energetic Materials

| Compound/Family | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Decomposition Temp. (Td, °C) | Reference |

|---|---|---|---|---|

| 4-Amino-1,2,4-triazolium nitrate (4-ATN) | Higher than TNT | Higher than TNT | ~220 (onset) | researchgate.net |

| TFX (fused triazole-triazine) | Better than HNS | Better than HNS | 300.3 (peak) | nih.gov |

| TTX (fused triazole-triazine) | 8580 | 31.2 | 232 (onset) | nih.gov |

| NATNO-3 (triazole N-oxide derivative) | 9906 (calculated) | N/A | N/A | nih.gov |

| N3-3 (triazole-tetrazole system) | 9341 | N/A | 302 (onset) | rsc.org |

| (1,2,4-triazolyl) furoxan salts | 7000-8400 | 22-32 | up to 232 | nih.gov |

Evaluation of Sensitivity to Mechanical Stimuli (Impact and Friction)

In the field of energetic materials, the sensitivity to mechanical stimuli such as impact and friction is a critical safety parameter. Research into 4-(1,2,4-triazole-5-yl)furazan derivatives has yielded compounds with impressive detonation performance, comparable to established explosives like RDX and HMX. nih.gov For instance, 3-nitro-4-(5-nitro-1,2,4-triazol-3-yl)furazan and N,N'-bis(trinitroethyl)-3,5'-dinitramino-4-(1,2,4-triazol-3-yl)furazan exhibit high detonation velocities and pressures while being evaluated for their sensitivity using standard BAM (Bundesanstalt für Materialforschung und -prüfung) technology. nih.gov The incorporation of the triazole ring is a key strategy in designing high-performance, insensitive energetic materials. nih.gov

Below is a table summarizing the detonation performance and sensitivity of selected 4-(1,2,4-triazole-5-yl)furazan derivatives:

| Compound | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) |

| 3-nitro-4-(5-nitro-1,2,4-triazol-3-yl)furazan (2) | 9152 | 37.1 |

| N,N'-bis(trinitroethyl)-3,5'-dinitramino-4-(1,2,4-triazol-3-yl)furazan (4) | 9355 | 40.1 |

| RDX (benchmark) | 8795 | 34.9 |

| HMX (benchmark) | 9144 | 39.2 |

Table 1: Detonation and sensitivity data for selected 4-(1,2,4-triazole-5-yl)furazan derivatives and benchmark explosives. nih.gov

Catalysis and Organic Transformations

The unique electronic properties of the triazole ring make its derivatives valuable in the realm of catalysis and organic synthesis.

Triazole derivatives are widely utilized as ligands in various catalytic systems. researchgate.netnih.govmdpi.com The nitrogen atoms in the triazole ring can coordinate with metal ions, forming stable complexes that can catalyze a wide range of chemical reactions. chemijournal.comcdnsciencepub.com For example, 1,2,3-triazole derivatives are central to "click chemistry," a set of powerful and selective reactions, often catalyzed by copper, used in drug discovery and materials science. chemijournal.commdpi.com The resulting triazole-containing molecules are valuable in medicinal chemistry and the development of novel materials. chemijournal.com

Furthermore, triazole-based ligands have been employed in the synthesis of cationic iridium(III) complexes, which have applications in photochemistry. acs.org The versatility of phenyl-triazole derivatives as cyclometalating ligands allows for the fine-tuning of the properties of these complexes. acs.org In some instances, triazole derivatives themselves can act as organocatalysts, facilitating reactions without the need for a metal center. researchgate.netnih.gov

Advanced Functional Materials

The incorporation of 1H-1,2,4-triazol-3-amine mononitrate derivatives into polymers and other materials can impart a range of desirable functionalities.

Triazole derivatives serve as crucial building blocks for the synthesis of advanced polymers and composite materials. nih.govnih.govrsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a key method for creating triazole-containing polymers that are thermally, chemically, and mechanically stable. nih.gov These polymers often exhibit high toughness and can be used in applications such as coatings, adhesives, and even in additive manufacturing. nih.gov

Polymers based on 1-vinyl-1,2,4-triazole (B1205247) are noted for their water solubility, low toxicity, and high thermal stability. nih.gov These properties make them suitable for developing proton-conducting membranes for fuel cells. nih.gov The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has also been achieved, expanding their potential applications. mdpi.com

The electron-rich nature of the triazole ring contributes to the potential for its derivatives to exhibit non-linear optical (NLO) properties. dntb.gov.uaresearchgate.net NLO materials are crucial for applications in optoelectronics and photonics. Theoretical and experimental studies on various 1,2,4-triazole derivatives have shown significant NLO responses. researchgate.netresearchgate.net For instance, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been synthesized and investigated for their NLO properties using density functional theory (DFT). dntb.gov.uaresearchgate.net The results indicate their potential for use in the fabrication of materials with promising NLO characteristics for optoelectronic applications. researchgate.netresearchgate.net

A study on a specific 1,2,4-triazole derivative, compound 7c, revealed a low band gap and significant linear polarizability and hyperpolarizabilities, highlighting its potential for NLO applications. researchgate.netresearchgate.net

| Compound | Band Gap (eV) | Linear Polarizability (x 10⁻²³ esu) | First Hyperpolarizability (x 10⁻³⁰ esu) | Second Hyperpolarizability (x 10⁻³⁵ esu) |

| 7c | 4.618 | 4.195 | 6.317 | 4.314 |

Table 2: Non-linear optical properties of compound 7c, a derivative of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide. researchgate.netresearchgate.net

Triazole derivatives have been extensively studied and are recognized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.govnih.govmdpi.com The nitrogen heteroatoms and π-electrons in the triazole ring play a crucial role in the adsorption process onto the metal surface, forming a protective film that mitigates corrosion. nih.govnih.gov

Research has shown that 1,2,3-triazole derivatives can be easily prepared, are environmentally friendly, and exhibit high inhibition efficiencies. nih.govmdpi.com Similarly, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been identified as an effective corrosion inhibitor for low carbon steel in hydrochloric acid. nih.gov The modification of the triazole structure by introducing different functional groups can further enhance their inhibitory properties. nih.govnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate the inhibition efficiency of these compounds. rsc.orgresearchgate.net

The following table presents the inhibition efficiency of two novel triazole derivatives on mild steel in a 1.0 M HCl solution:

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| [Tria-CO2Et] | 1.0 x 10⁻³ | 95.3 |

| [Tria-CONHNH2] | 1.0 x 10⁻³ | 95.0 |

Table 3: Inhibition efficiency of ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] on mild steel. rsc.org

Development of Ionic Liquids Based on Triazole Derivatives

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant interest as green solvents and catalysts due to their low vapor pressure, non-volatility, and thermal stability. rsc.org Derivatives of 1,2,4-triazole are particularly attractive for creating ILs, especially those with high nitrogen content, which can lead to energetic materials with higher heats of formation and improved thermal stabilities. researchgate.net

The synthesis of 1,2,4-triazolium-based ILs often involves the alkylation or arylation of the triazole ring. researchgate.net For instance, reacting 1H- or 4H-1,2,4-triazoles with alkyl bromides yields 1,2,4-triazolium bromides. A subsequent anion exchange can produce ILs with desired properties, such as bis(trifluoromethylsulfonyl)imide salts, which have low melting points. researchgate.net The structure of the cation and the choice of the anion significantly influence the physicochemical properties of the resulting IL, such as density, viscosity, and conductivity. researchgate.net

Research has explored the synthesis of novel ILs by combining 1,2,4-triazole with other heterocyclic systems, such as 1,3-thiazole, to create materials with unique properties. benthamdirect.com These efforts highlight the tunability of triazole-based ILs for specific applications. researchgate.netdntb.gov.ua

Table 1: Examples of 1,2,4-Triazole-Based Ionic Liquids and Their Properties

| Cation | Anion | Melting Point (°C) | Key Features |

| Aryl/Alkyl-substituted 1,2,4-triazolium | Bis(trifluoromethylsulfonyl)imide | < 100 | High flexibility and tunable properties. researchgate.net |

| 1-Alkyl-1,2,4-triazolium | Methanesulfonate | Varies | Brønsted acidic, good catalytic activity. researchgate.net |

| Phenyl-substituted 1,2,4-triazolium | Bromide | Varies | Precursor for other ionic liquids. researchgate.net |

Biochemical Research Tools and Mechanistic Probes

The unique chemical structure of 1H-1,2,4-triazol-3-amine and its derivatives makes them valuable tools in biochemical research, particularly in studying enzyme mechanisms and protein interactions. medchemexpress.commedchemexpress.com

Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes. nih.govacs.org For example, 3-Amino-1,2,4-triazole (3-AT) is a known inhibitor of catalase, an enzyme that plays a crucial role in protecting cells from oxidative damage. This inhibitory action has been utilized in studies to understand the effects of heme synthesis inhibition. nih.gov

Furthermore, triazole derivatives have shown inhibitory activity against other enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. researchgate.net The ability of triazole compounds to inhibit specific enzymes makes them useful probes for dissecting biochemical pathways and for the potential development of therapeutic agents. medchemexpress.com For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to be potent inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant to diseases like Alzheimer's and diabetes. nih.govacs.org

Table 2: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Enzyme | Inhibitor | Application/Significance |

| Catalase | 3-Amino-1,2,4-triazole (3-AT) | Studying heme synthesis and oxidative stress. nih.gov |

| Imidazoleglycerol-phosphate dehydratase | 3-Amino-1,2,4-triazole (3-AT) | Investigating histidine biosynthesis. researchgate.net |

| Acetylcholinesterase (AChE) | Novel azinane triazole derivatives | Potential for Alzheimer's disease research. nih.govacs.org |

| α-Glucosidase | Novel azinane triazole derivatives | Potential for diabetes mellitus research. nih.govacs.org |

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify protein-protein interactions. nih.gov In this system, 3-Amino-1,2,4-triazole (3-AT) is commonly used as a competitive inhibitor of the HIS3 gene product, a reporter gene often employed in Y2H screens. researchgate.netresearchgate.net

The interaction between a "bait" and "prey" protein activates the transcription of the HIS3 reporter gene, allowing the yeast to grow on a medium lacking histidine. However, some bait proteins can self-activate the reporter gene, leading to false positives. The addition of 3-AT to the growth medium helps to suppress this background growth. researchgate.netnih.gov By titrating the concentration of 3-AT, researchers can select for clones with strong protein-protein interactions, as a higher level of HIS3 expression is required for the yeast to survive in the presence of the inhibitor. researchgate.netresearchgate.net

Accurate determination of amino acid content in proteins is crucial in biochemical research. Tryptophan, an essential amino acid, is particularly challenging to quantify because it degrades during standard acid hydrolysis procedures. thermofisher.com While various methods have been developed to overcome this, including the use of alternative acids or alkaline hydrolysis, the inherent reactivity of molecules like 1H-1,2,4-triazol-3-amine has not been directly implicated as a reagent in mainstream tryptophan determination methods. thermofisher.comcapes.gov.br The focus of established methods is on the preservation of tryptophan during hydrolysis and its subsequent separation and detection. thermofisher.com

Agrochemical Precursors in Synthetic Chemistry

The 1,2,4-triazole ring is a key structural motif in a wide range of agrochemicals. researchgate.netresearchgate.net 1H-1,2,4-triazol-3-amine and its derivatives serve as important raw materials for the synthesis of these products. medchemexpress.commedchemexpress.com

The versatility of the 1,2,4-triazole scaffold allows for the synthesis of a diverse array of pesticides. researchgate.netresearchgate.net

Herbicides: 3-Amino-1,2,4-triazole itself is a well-known herbicide. nih.gov Its derivatives are also used to create new herbicidal compounds.

Fungicides: Triazole fungicides are a major class of agricultural chemicals. nih.gov They function by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. acs.org Many commercial fungicides are based on the 1,2,4-triazole structure. nih.govnih.gov The synthesis of novel 1,2,4-triazole derivatives containing different functional groups is an active area of research to combat fungal resistance. nih.govresearchgate.net

Insecticides: Derivatives of 1,2,4-triazole have also been developed as insecticides. researchgate.netresearchgate.net By modifying the substituents on the triazole ring, chemists can create compounds with specific insecticidal activities. researchgate.net

The synthesis of these agrochemicals often involves multi-step reactions starting from simple 1,2,4-triazole precursors. researchgate.netnih.govresearchgate.net The continuous development of new synthetic methods allows for the creation of more effective and environmentally benign crop protection products. organic-chemistry.orgorganic-chemistry.org

Table 3: Agrochemical Applications of 1,2,4-Triazole Derivatives

| Agrochemical Class | Example/Application | Synthetic Approach |

| Herbicides | 3-Amino-1,2,4-triazole and its derivatives. nih.gov | Direct use or further chemical modification. |

| Fungicides | Inhibition of ergosterol biosynthesis. nih.govacs.org | Synthesis of novel triazole derivatives to overcome resistance. nih.govresearchgate.net |

| Insecticides | Development of compounds with specific insecticidal activity. researchgate.netresearchgate.net | Modification of substituents on the triazole ring. researchgate.net |

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies with Enhanced Efficiency, Regioselectivity, and Atom Economy

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 1H-1,4-Triazol-3-amine, mononitrate. While traditional methods involve the reaction of 3-amino-1,2,4-triazole with nitric acid, newer approaches are being explored. dtic.mil One such innovative method is the electrolytic oxidation of 3-amino-1,2,4-triazole using ammonium (B1175870) nitrate (B79036) as the electrolyte, which has been shown to yield single crystals of the nitrate salt. tandfonline.comtandfonline.com This method is noteworthy as it provided previously unavailable structural and thermal data for the compound. tandfonline.combohrium.com

A significant challenge lies in scaling up these novel methodologies for industrial production while maintaining high purity and yield. High-throughput automated platforms are being investigated to accelerate the synthesis of energetic materials like 3-amino-1,2,4-triazole nitrate, which could lead to improved efficiency and safety compared to conventional methods. researchgate.net The integration of different reaction types, such as nitration, oxidation, and ion exchange, on a single platform is a key development in this area. researchgate.net

Future work should also prioritize regioselectivity, ensuring the desired isomer is formed, and atom economy, minimizing waste by maximizing the incorporation of starting materials into the final product.

Advanced Characterization Techniques for Elucidating Complex Structural Dynamics and Reactivity

A thorough understanding of the relationship between the structure of this compound and its properties is crucial for its application. While crystallographic data has been obtained, further advanced characterization is needed. tandfonline.comtandfonline.com Techniques such as in-situ spectroscopy and diffraction under various stimuli (e.g., temperature, pressure) can provide deeper insights into its structural dynamics and reactivity.

Thermal analysis has revealed that the salt of 3-amino-1,2,4-triazole with ammonium nitrate releases significantly more heat (2359 J/g) compared to the raw materials or their mixture. tandfonline.com TG-DTA measurements have also indicated a high onset temperature for weight loss. tandfonline.com Further investigations using advanced techniques can help to fully understand its decomposition mechanism and thermal stability.

Table 1: Thermal Properties of 3-Amino-1,2,4-triazole Nitrate Salt

| Property | Value | Reference |

| Heat Release (SC-DSC) | 2359 J/g | tandfonline.com |

| Calculated Detonation Velocity | 7834 - 8101 m/s | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Computational Design and Predictive Modeling of Novel Aminotriazole Mononitrate Derivatives with Tailored Performance

Computational chemistry and predictive modeling are becoming indispensable tools in materials science. For this compound, these methods can be employed to design novel derivatives with tailored properties, such as enhanced energy density, reduced sensitivity, and improved thermal stability.

While the application of these models to aminotriazole mononitrate derivatives is still an emerging area, the broader field of energetic materials has seen success with such approaches. bohrium.com Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can be used to predict the crystal structure, stability, and performance of new compounds before their synthesis, thereby saving time and resources. bohrium.com A significant challenge is the development of accurate predictive models that can reliably forecast the properties of these complex materials. bohrium.com

Exploration of Emerging Application Areas in Material Science and Energy Technology

The primary application of this compound has been in the field of energetic materials. It has been used as a component in melt-castable explosive formulations and gas-generant compositions. dtic.milpreterhuman.net For instance, it is a component of a eutectic mixture with ammonium nitrate and 3,5-diamino-1,2,4-triazole nitrate. dtic.mil

Future research could explore its potential in other areas of material science and energy technology. Its high nitrogen content and thermal properties might make it a candidate for applications such as:

High-density optical storage: The energetic nature of the compound could potentially be harnessed for data storage applications.

Advanced propellants: As a component in solid propellants, leveraging its energetic properties and gas generation capabilities. preterhuman.net The use of ammonium nitrate as a green oxidizer in solid propellants is an area of active research. bohrium.com

Precursor for novel materials: It could serve as a building block for the synthesis of more complex, nitrogen-rich materials with unique electronic or structural properties.

A key challenge in exploring these new applications will be overcoming any limitations related to its sensitivity and ensuring safe handling and processing. Additionally, issues such as hygroscopicity need to be addressed, potentially through methods like silicone coating to inhibit moisture absorption. preterhuman.net

Consideration of Environmental Sustainability and Green Chemistry Principles in Future Research and Industrial Development

The environmental impact of chemical compounds is a growing concern. Future research on this compound must incorporate green chemistry principles. This includes the development of environmentally benign synthetic routes that minimize the use of hazardous reagents and solvents.

The use of electrolytic synthesis with ammonium nitrate is a step in a more sustainable direction. tandfonline.comtandfonline.com Further research into "smokeless" gas generant compositions containing this and similar compounds is also indicative of a move towards more environmentally friendly pyrotechnics. preterhuman.net

A significant challenge will be to balance the desired performance characteristics with environmental sustainability. This requires a life-cycle assessment approach, considering the environmental impact from synthesis to disposal. The toxicity of the compound and its degradation products will need to be thoroughly evaluated to ensure minimal harm to the environment. dtic.mil

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products